molecular formula C13H24N2O2 B2596458 tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate CAS No. 2243508-61-2

tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate

Cat. No.: B2596458
CAS No.: 2243508-61-2
M. Wt: 240.347
InChI Key: AXIXCCDRBVNDAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate typically involves the following steps :

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the bicyclic core structure.

    Amination: Introduction of the amino group at the 4a position is achieved through amination reactions using appropriate reagents.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 4a-amino-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives. 2

Properties

IUPAC Name

tert-butyl 4a-amino-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-8-13(14)7-4-6-10(13)15/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIXCCDRBVNDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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